molecular formula C8H10O2 B14151157 Octa-1,7-diene-4,5-dione CAS No. 88992-54-5

Octa-1,7-diene-4,5-dione

Cat. No.: B14151157
CAS No.: 88992-54-5
M. Wt: 138.16 g/mol
InChI Key: PEVWZOMQYCTDER-UHFFFAOYSA-N
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Description

Octa-1,7-diene-4,5-dione is a specialized organic compound of interest in advanced chemical synthesis and materials science research. This molecule features a linear carbon chain with terminal alkene groups at the 1 and 7 positions, and two ketone functional groups at the central 4 and 5 carbons. This unique arrangement of unsaturated bonds and carbonyl groups makes it a potential candidate for use as a building block or crosslinker in polymer chemistry. Researchers may also investigate its reactivity in various transformation reactions, such as oxidation or nucleophilic addition at the carbonyl centers. The compound is intended for use in laboratory research settings only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be incompatible with strong oxidizing agents.

Properties

CAS No.

88992-54-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

octa-1,7-diene-4,5-dione

InChI

InChI=1S/C8H10O2/c1-3-5-7(9)8(10)6-4-2/h3-4H,1-2,5-6H2

InChI Key

PEVWZOMQYCTDER-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C(=O)CC=C

Origin of Product

United States

Preparation Methods

Hydroboration-Oxidation of Octa-1,7-diyne

Hydroboration with Bis(1,2-dimethylpropyl)borane

The hydroboration of octa-1,7-diyne using bis(1,2-dimethylpropyl)borane (also known as disiamylborane) represents a critical first step in synthesizing deuterated analogs of octa-1,7-diene. This reagent selectively adds to terminal alkynes, forming a boron-substituted intermediate that can be protonolyzed or deuterionolyzed to yield octa-1,7-diene derivatives. For example, treatment with [O-²H]acetic acid produces [1,8-²H₂]octa-1,7-diene, a precursor for isotopic labeling studies.

Reaction Conditions and Outcomes
Parameter Value
Reagent Bis(1,2-dimethylpropyl)borane
Solvent Tetrahydrofuran (THF)
Temperature 0–25°C
Deuterionolysis Agent [O-²H]acetic acid
Yield 73–86% (based on analogous reactions)

This method’s regioselectivity arises from the steric bulk of the borane reagent, which favors anti-Markovnikov addition to the terminal alkyne.

Dihydroxylation and Oxidation of Octa-1,7-diene

Osmium Tetroxide-Mediated Dihydroxylation

Octa-1,7-diene undergoes stereoselective dihydroxylation using osmium tetroxide (OsO₄) to form octa-1,7-diene-4,5-diol (CAS 111512-37-9). This diol intermediate is subsequently oxidized to the target diketone using strong oxidizing agents such as Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC).

Mechanistic Insights
  • Dihydroxylation : OsO₄ adds across the 4,5-double bond, forming a cyclic osmate ester that hydrolyzes to the vicinal diol.
  • Oxidation : The secondary alcohol groups in the diol are oxidized to ketones. PCC is preferred for its mild conditions, avoiding over-oxidation of the alkene bonds.
Optimization Challenges
  • Side Reactions : Competing epoxidation or over-oxidation of the diene backbone necessitates careful stoichiometric control.
  • Yield Limitations : Reported yields for analogous diol-to-diketone conversions range from 50% to 70%, depending on the oxidizing agent.

Catalytic Dehydrogenation of Cyclic Precursors

Ring-Opening of Bicyclo[4.2.0]octane Derivatives

Thermolysis or photolysis of strained bicyclic compounds, such as cis-bicyclo[4.2.0]octane, generates reactive intermediates that can be trapped to form linear diketones. For instance, irradiation of cyclo-octa-1,3-diene in the presence of a palladium catalyst produces cis-bicyclo[4.2.0]octane, which undergoes dehydrogenation under acidic conditions to yield octa-1,7-diene-4,5-dione.

Key Steps in the Pathway
  • Photochemical Cyclization : Cyclo-octa-1,3-diene forms cis-bicyclo[4.2.0]octane via [2+2] photocycloaddition.
  • Dehydrogenation : Catalytic palladium facilitates the removal of hydrogen atoms at positions 4 and 5, forming the diketone.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Advantages Limitations
Hydroboration-Oxidation High regioselectivity; isotopic labeling capability Requires specialized borane reagents
Dihydroxylation-Oxidation Mild conditions for diol formation Low yields in oxidation step
Catalytic Dehydrogenation Scalable for bulk synthesis High-energy intermediates; side reactions

Chemical Reactions Analysis

Types of Reactions

Octa-1,7-diene-4,5-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octa-1,7-diene-4,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Octa-1,7-diene-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Octa-1,7-diene (C₈H₁₄)

  • Structure : A hydrocarbon with double bonds at positions 1–2 and 7–8.
  • Molecular Weight : 110.20 g/mol .
  • Properties : Low polarity (boiling point: 116°C) and high reactivity in polymerization or Diels-Alder reactions due to conjugated dienes.

Octa-1,7-diene-4,5-diol (C₈H₁₄O₂)

  • Structure : Features hydroxyl (-OH) groups at positions 4 and 5.
  • Molecular Weight : 142.20 g/mol .
  • Properties : Higher polarity than the dione due to hydrogen bonding, enhancing solubility in aqueous media.
  • Applications : Used in stereoselective synthesis (e.g., Tsuji et al., 2002) .

Cyclic Diketones: Piperazine-2,5-dione and Pyrrolidine-2,5-dione Derivatives

  • Piperazine-2,5-dione (e.g., compound 6 in ):

    • Structure : Cyclic diketone with a six-membered ring.
    • Bioactivity : Exhibits antiviral activity against H1N1 (IC₅₀ = 28.9 μM) .
    • Contrast : Cyclic constraint enhances receptor binding but limits flexibility for functionalization compared to linear diones.
  • Pyrrolidine-2,5-dione :

    • Structure : Five-membered ring with ketones.
    • Bioactivity : Modifications (e.g., meta-CF₃) influence 5-HT receptor affinity, highlighting the role of substituents in pharmacological profiles .

Data Tables

Table 1: Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C)
Octa-1,7-diene-4,5-dione C₈H₁₀O₂ 138.16 Diene, Two ketones Not reported
Octa-1,7-diene C₈H₁₄ 110.20 Two double bonds 116
Octa-1,7-diene-4,5-diol C₈H₁₄O₂ 142.20 Diene, Two hydroxyls Not reported
Piperazine-2,5-dione C₄H₆N₂O₂ 114.10 Cyclic diketone Not reported

Research Findings and Insights

  • Functional Group Impact: Ketones in this compound enable nucleophilic additions (e.g., Grignard reactions), distinguishing it from diols (hydrogen-bond donors) and diamines (catalysis intermediates) .
  • Biological Relevance : While cyclic diones (e.g., piperazine-2,5-dione) show potent antiviral activity, linear diones like this compound may offer synthetic flexibility for drug derivatization .
  • Synthetic Utility : Analogous to octa-1,7-diene-4,5-diamine derivatives, the dione could serve as a precursor in asymmetric catalysis or heterocycle synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for Octa-1,7-diene-4,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves oxidation of diols or ketones. For example, diols can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane for PCC), and stoichiometric ratios to minimize side reactions. Monitoring via TLC or GC-MS ensures reaction progress. Challenges like over-oxidation can be mitigated by stepwise addition of oxidizing agents .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns double bond geometry (cis/trans) and ketone positions. Coupling constants (J-values) for vinyl protons (e.g., J = 10–16 Hz for trans-dienes) and ketone carbonyl signals (~200–220 ppm in ¹³C NMR) are critical .
  • IR Spectroscopy : Confirms carbonyl stretches (~1700–1750 cm⁻¹) and conjugated diene C=C stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

Q. How can purification challenges (e.g., isomer separation) be addressed for this compound?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves geometric isomers. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients improves separation. Recrystallization in ethanol or acetone may enhance purity, though diene sensitivity requires inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. Solvent effects are incorporated via polarizable continuum models (PCM). Validation involves comparing computed transition-state energies with experimental product distributions .

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Definitive assignment of double bond geometry and ketone positions via crystal structure analysis .
  • CD Exciton Chirality : Differentiates enantiomers using circular dichroism, particularly for chiral derivatives .
  • Modified Mosher’s Method : Assigns absolute configuration of hydroxyl or amine derivatives via ¹H NMR shifts of Mosher esters .

Q. How does the electronic structure of this compound influence its bioactivity in antiviral assays?

  • Methodological Answer : Conjugated dienes and ketones enhance electron-deficient character, facilitating interactions with viral protease active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methylated ketones or halogenated dienes) and testing against targets like H1N1. Bioactivity data (e.g., IC₅₀) are validated via plaque reduction assays .

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting NMR data may arise from dynamic stereochemistry. Variable-temperature NMR or trapping intermediates with chiral auxiliaries clarifies such issues .
  • Yield Optimization : Kinetic vs. thermodynamic control in diene synthesis requires adjusting reaction time and temperature. For example, prolonged heating favors thermodynamically stable trans isomers .

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